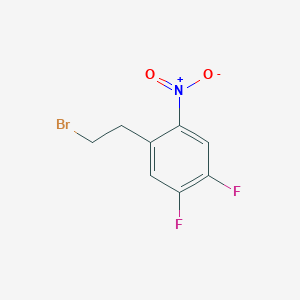
Methyl 3-(3-fluoro-4-methylphenyl)-2-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(3-fluoro-4-methylphenyl)-2-hydroxypropanoate: is an organic compound belonging to the class of esters. It features a phenyl ring substituted with fluorine and methyl groups, and a hydroxy group on a propanoate ester. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the acylation of 3-fluoro-4-methylbenzene with chloroformate esters in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxylation of the corresponding methyl ester can be achieved using reagents like osmium tetroxide or hydrogen peroxide under acidic conditions.
Industrial Production Methods: The industrial synthesis of this compound typically involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and solvents is optimized to minimize by-products and enhance efficiency.
Types of Reactions:
Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group, forming the corresponding carboxylic acid.
Reduction: Reduction reactions can reduce the carbonyl group to a hydroxyl group, forming the corresponding alcohol.
Substitution: Substitution reactions can replace the fluorine atom with other functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid; conditions include acidic or neutral environments.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride; conditions include anhydrous ether solvents.
Substitution: Reagents like nucleophiles (e.g., Grignard reagents); conditions include polar aprotic solvents.
Major Products Formed:
Oxidation: 3-(3-fluoro-4-methylphenyl)propanoic acid
Reduction: 3-(3-fluoro-4-methylphenyl)propanol
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
科学研究应用
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: The compound's derivatives may exhibit biological activity, making it a candidate for drug development. Industry: It is utilized in the production of polymers and other materials requiring specific chemical properties.
作用机制
The mechanism by which Methyl 3-(3-fluoro-4-methylphenyl)-2-hydroxypropanoate exerts its effects depends on its derivatives and the biological targets they interact with. The molecular targets and pathways involved can vary widely, but common mechanisms include enzyme inhibition, receptor binding, or modulation of signaling pathways.
相似化合物的比较
Methyl 3-(4-methylphenyl)-2-hydroxypropanoate: Lacks the fluorine atom, leading to different chemical reactivity and biological activity.
Methyl 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanoate: Contains a methoxy group instead of a methyl group, altering its properties.
Methyl 3-(3-fluoro-4-chlorophenyl)-2-hydroxypropanoate: Contains a chlorine atom instead of a methyl group, affecting its reactivity and applications.
Uniqueness: The presence of both fluorine and methyl groups on the phenyl ring gives Methyl 3-(3-fluoro-4-methylphenyl)-2-hydroxypropanoate unique chemical and physical properties compared to its analogs, making it valuable in specific applications.
属性
分子式 |
C11H13FO3 |
|---|---|
分子量 |
212.22 g/mol |
IUPAC 名称 |
methyl 3-(3-fluoro-4-methylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13FO3/c1-7-3-4-8(5-9(7)12)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3 |
InChI 键 |
ZDSIIVJKOJSFKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)CC(C(=O)OC)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(Tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B15319302.png)
![1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylicacid](/img/structure/B15319317.png)




![2-({Methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B15319343.png)
![2-(3-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B15319347.png)

